

Chemical structure and properties of Shanzhiside

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Shanzhiside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Shanzhiside**. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside in-depth discussions of its pharmacological effects, primarily focusing on its anti-inflammatory and neuroprotective properties. The underlying mechanisms of action and associated signaling pathways are also elucidated. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

Shanzhiside is a monoterpenoid glycoside characterized by a core iridoid structure linked to a glucose molecule.

Chemical Structure:



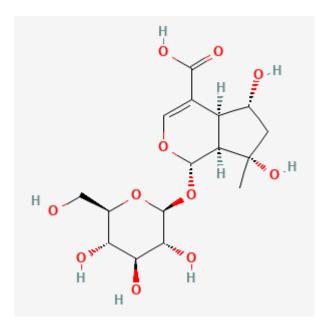


Figure 1: 2D Chemical Structure of **Shanzhiside**.

Table 1: Chemical and Physical Properties of **Shanzhiside**



Property	Value	Reference
Molecular Formula	C16H24O11	[1]
Molecular Weight	392.35 g/mol	[1]
IUPAC Name	(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid	[1]
CAS Number	29836-27-9	[1]
Melting Point	Not available	_
Boiling Point	692.3±55.0 °C (Predicted)	-
Density	1.7±0.1 g/cm³ (Predicted)	-
Solubility	Information on the solubility of Shanzhiside is limited. However, its derivative, Shanzhiside methyl ester, is soluble in water, DMSO, and ethanol.[2]	
Stability	Data on the stability of Shanzhiside under various pH and temperature conditions are not readily available. General stability studies on related glycosides suggest that they can be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures.	



Biological and Pharmacological Properties

While much of the research has focused on its derivatives, **Shanzhiside** itself is believed to possess significant biological activities, primarily anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Iridoid glycosides, as a class of compounds, are known to exhibit anti-inflammatory properties. While direct studies on **Shanzhiside** are limited, research on its derivatives, such as **Shanzhiside** methyl ester and 8-O-acetyl**shanzhiside** methyl ester, provides strong indications of its potential. These derivatives have been shown to inhibit the production of pro-inflammatory mediators.[3] For instance, they can suppress the release of myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in stimulated neutrophils.[3]

The proposed anti-inflammatory mechanism involves the modulation of key signaling pathways. One of the central pathways implicated is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting the phosphorylation of p38 MAPK, **Shanzhiside** and its analogues can downregulate the expression of downstream inflammatory cytokines.



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Shanzhiside's proposed anti-inflammatory pathway.

Neuroprotective Effects

The neuroprotective potential of **Shanzhiside** and its derivatives has been investigated in various in vitro and in vivo models. These compounds have shown promise in mitigating neuronal damage and cognitive deficits. For example, 8-O-acetyl **shanzhiside** methylester has been demonstrated to protect against sleep deprivation-induced cognitive deficits and anxiety-like behaviors.[4] The neuroprotective mechanisms are thought to involve the regulation of inflammatory and oxidative stress pathways in the brain.



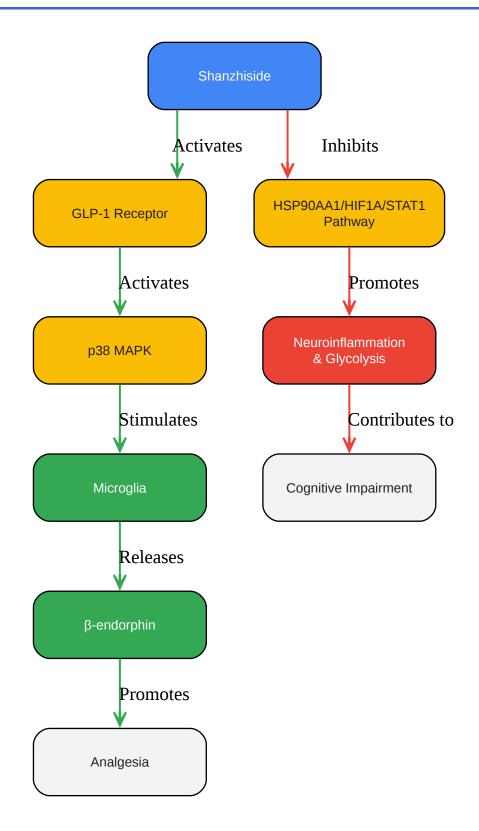
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A key pathway implicated in the neuroprotective action of **Shanzhiside** derivatives is the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor. This activation can trigger downstream signaling cascades that promote neuronal survival and reduce neuroinflammation. [5] One such cascade involves the stimulation of microglial β-endorphin expression via the p38 MAPK pathway, which contributes to analgesic effects in neuropathic pain models.[5]

Another identified mechanism involves the HSP90AA1/HIF1A/STAT1 signaling pathway. **Shanzhiside** methyl ester has been shown to attenuate cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis through this pathway.[6]





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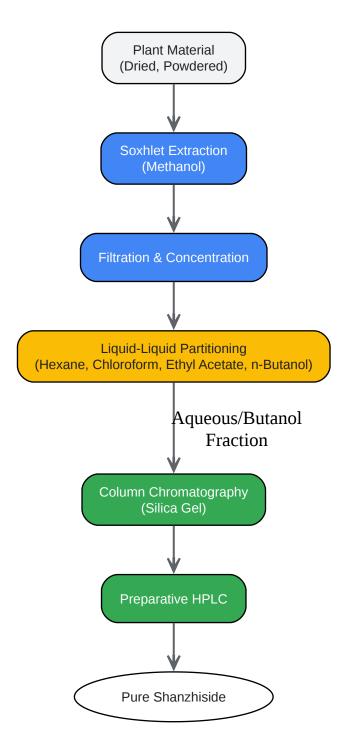
Key signaling pathways in **Shanzhiside**'s neuroprotection.

Experimental Protocols



Extraction and Purification

A general protocol for the extraction and purification of iridoid glycosides like **Shanzhiside** from plant material is outlined below. This protocol may require optimization depending on the specific plant source.



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General workflow for **Shanzhiside** extraction.

Methodology:

- Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with methanol.
- Concentration: The methanolic extract is filtered and concentrated under reduced pressure.
- Partitioning: The residue is suspended in water and successively partitioned with solvents of
 increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove
 impurities. Shanzhiside, being polar, is expected to remain in the aqueous or n-butanol
 fraction.
- Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Final Purification: Fractions containing **Shanzhiside** are further purified by preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).
- Detection: UV detection at approximately 240 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H-NMR and ¹³C-NMR spectroscopy are used for structural elucidation and confirmation. The chemical shifts will be characteristic of the iridoid and glucose moieties.

In Vitro Anti-inflammatory Assay (Neutrophil-based)



This protocol describes the evaluation of the anti-inflammatory effects of **Shanzhiside** on isolated rat neutrophils.

Methodology:

- Neutrophil Isolation: Isolate neutrophils from rat whole blood using density gradient centrifugation.
- Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of Shanzhiside for a specified time.
- Stimulation: Stimulate the neutrophils with an inflammatory agent such as lipopolysaccharide (LPS) or formyl-methionyl-leucyl-phenylalanine (fMLP).
- Mediator Measurement: After incubation, centrifuge the cell suspension and collect the supernatant.
- Analysis: Measure the levels of pro-inflammatory mediators (e.g., MPO, elastase, MMP-9, IL-8, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Neuroprotective Assay (Scopolamine-induced Amnesia Model)

This protocol outlines a common in vivo model to assess the neuroprotective effects of **Shanzhiside** against cognitive impairment.

Methodology:

- Animal Model: Use rodents (e.g., mice or rats).
- Drug Administration: Administer Shanzhiside orally or via intraperitoneal injection for a predetermined period.
- Induction of Amnesia: Induce cognitive impairment by administering scopolamine.



- Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.
- Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (specifically the hippocampus and cortex). Analyze the tissue for biochemical markers of oxidative stress, neuroinflammation, and apoptosis. Histological examination can be performed to assess neuronal damage.

Conclusion

Shanzhiside is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory and neurodegenerative disorders. While much of the existing research has focused on its derivatives, the available data strongly suggest that **Shanzhiside** itself possesses valuable biological activities. Further research is warranted to fully elucidate its pharmacological profile, establish its safety and efficacy, and optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing iridoid glycoside.

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